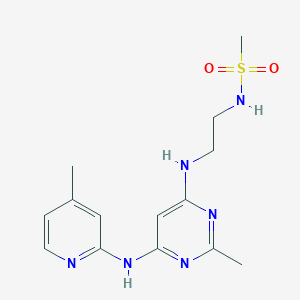

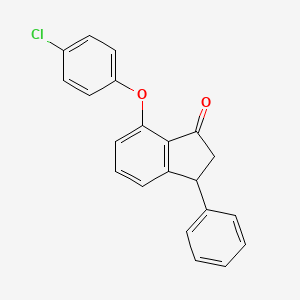

![molecular formula C13H15N3O4 B2871989 1-ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 937691-16-2](/img/structure/B2871989.png)

1-ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrido[2,3-d]pyrimidines are a class of compounds that have shown therapeutic interest and have been used in the development of new therapies . They are used on several therapeutic targets and are present in relevant drugs .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives involves various synthetic protocols . For example, one study reported the synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines are diverse and depend on the specific compound and the conditions of the reaction .Scientific Research Applications

Synthesis and Biological Evaluation

- A study explored the synthesis of novel pyrido(2,3-d)pyrimidine-carboxylate derivatives, including ethyl-5-amino-8-(4-halophenyl)-2-methyl-4,7-dioxo-3,4,5,6,7,8-hexahydro pyrido(2,3-d) pyrimidine-6-carboxylate derivatives. These compounds were synthesized through nucleophilic substitution reactions and screened for antibacterial, antifungal, and antitumor activities, highlighting their potential in medicinal chemistry (Shanmugasundaram et al., 2011).

Anticancer and Anti-inflammatory Applications

- Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities. These compounds were synthesized and evaluated for their effectiveness as cyclooxygenase-1/2 inhibitors, showcasing the therapeutic potential of pyrimidine derivatives in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antiallergic Agents

- Another study synthesized 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives and tested them for antiallergenic activity. Certain compounds in this series demonstrated oral activity in rat models, showcasing their potential as orally active antiallergy agents (Temple et al., 1979).

Optical and Electronic Properties

- A study on the electronic absorption and fluorescence spectra of biologically important pyrimidines, including pyrimidine derivatives, measured their spectral data across various solvents. This research contributes to understanding the electronic properties and potential applications of pyrimidine derivatives in bioimaging and molecular electronics (Párkányi et al., 1992).

Antimicrobial Activity

- Novel heterocycles utilizing a thiophene incorporated thioureido substituent as precursors were synthesized and evaluated for their anticancer activity against colon HCT-116 human cancer cell lines, as well as their potential as anti-5-lipoxygenase agents. Some of the synthesized compounds displayed potent activity, underscoring the antimicrobial and anticancer utility of pyrido[2,3-d]pyrimidine derivatives (Abdel-Motaal et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-ethyl-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-4-16-10-9(11(17)15-13(16)20)7(12(18)19)5-8(14-10)6(2)3/h5-6H,4H2,1-3H3,(H,18,19)(H,15,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKPBWIDJWASIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=CC(=N2)C(C)C)C(=O)O)C(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

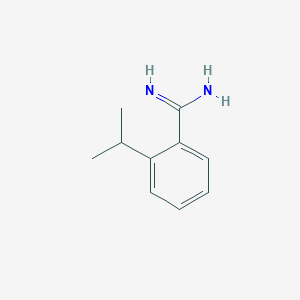

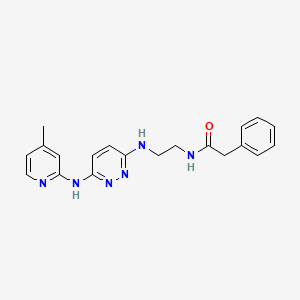

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B2871906.png)

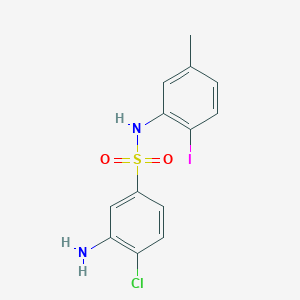

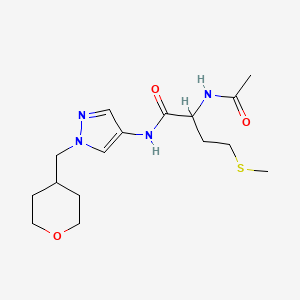

![N-isobutyl-1-(3-{[(4-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2871907.png)

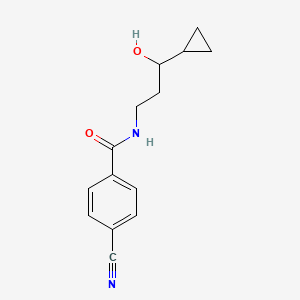

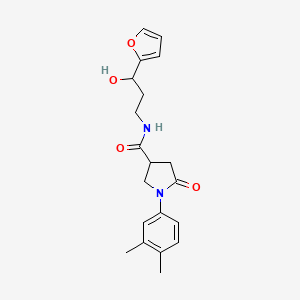

![2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B2871910.png)

![1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2871912.png)

![3-(4-methoxyphenyl)-2-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2871919.png)

![N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2871923.png)